Benzene, 1-chloro-4-(1-propynyl)-

Description

Theoretical Frameworks for Halogenated Aromatic and Alkynyl Systems

The reactivity and properties of halogenated aromatic and alkynyl systems are extensively studied using computational chemistry, with Density Functional Theory (DFT) being a particularly powerful tool. chemrxiv.orgnih.gov These theoretical methods allow researchers to probe the electronic structure, reaction energetics, and mechanistic pathways that are often difficult to observe experimentally. byjus.comnih.gov

DFT calculations are employed to understand the adsorption of molecules like phenylacetylene (B144264) onto catalyst surfaces, which is a critical step in heterogeneous catalysis. nih.gov Such studies can elucidate the interaction between the alkyne's π-system and the metal, providing insights into catalyst efficiency and selectivity. chemrxiv.org Furthermore, theoretical models can predict various reactivity descriptors, helping to explain the influence of substituents on the aromatic ring and the alkyne. nih.gov For instance, DFT has been used to study the thermal isomerization of poly(phenylacetylene), confirming that computational analysis provides valuable evidence for characterizing the geometric structures of such polymers. researchgate.net The application of these frameworks is crucial for designing new catalysts and reaction conditions with improved performance and for understanding the fundamental principles governing the chemistry of these compounds.

Research Significance of the Benzene (B151609), 1-chloro-4-(1-propynyl)- Structural Motif

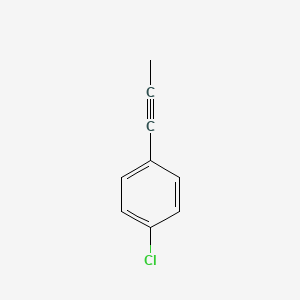

The specific structural motif of Benzene, 1-chloro-4-(1-propynyl)-, also known as 1-(4-chlorophenyl)propyne, is of considerable interest in synthetic organic chemistry. echemi.com Its structure combines a chloro-substituted benzene ring with a terminal propynyl (B12738560) group, making it an ideal substrate for a variety of coupling reactions. The chlorine atom serves as a leaving group in palladium-catalyzed reactions, while the terminal alkyne provides a reactive site for C-C bond formation.

This compound is a key intermediate in the synthesis of more complex molecules. For example, it can be used in Sonogashira coupling reactions to attach various aryl or vinyl groups, leading to the formation of internal alkynes. libretexts.orggold-chemistry.org These products are valuable precursors for creating conjugated polymers like poly(phenyleneethynylene)s (PPEs) and for synthesizing heterocyclic compounds such as substituted benzo[b]furans. libretexts.orgorganic-chemistry.org The ability to functionalize both the aryl halide and the alkyne positions selectively makes this motif a versatile tool for building molecular complexity.

Below are the key physicochemical properties of Benzene, 1-chloro-4-(1-propynyl)-.

| Property | Value |

| CAS Number | 2809-65-6 |

| Molecular Formula | C₉H₇Cl |

| Molar Mass | 150.6 g/mol |

| Boiling Point | 90 °C (at 10 Torr) |

| Predicted Density | 1.12 ± 0.1 g/cm³ |

Table 1: Physicochemical properties of Benzene, 1-chloro-4-(1-propynyl)-. chemicalbook.com

Historical Evolution of Synthetic and Mechanistic Studies on Related Compounds

The development of synthetic methods for creating molecules like Benzene, 1-chloro-4-(1-propynyl)- is rooted in the broader history of cross-coupling reactions. While earlier methods for aryl-alkyne coupling existed, they often required harsh reaction conditions. libretexts.org A significant breakthrough occurred in 1975 when Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara reported a palladium- and copper-cocatalyzed reaction for coupling terminal alkynes with aryl and vinyl halides. libretexts.orgbyjus.com This method, now known as the Sonogashira reaction, was a major advancement as it could be performed under mild, room-temperature conditions. libretexts.orgwikipedia.org

The Sonogashira reaction built upon previous work, including the Cassar, Dieck, and Heck reactions, which utilized palladium catalysts for coupling reactions, and the Stephens-Castro coupling, which used copper acetylides. libretexts.orgbyjus.com Since its discovery, the Sonogashira reaction has been extensively developed. Mechanistic studies, while still ongoing due to the complexity of the catalytic cycles, generally point to two interconnected cycles: a palladium cycle and a copper cycle. byjus.comgolden.com

In recent decades, significant research has focused on improving the reaction's efficiency and convenience. This has led to the development of copper-free Sonogashira variants to avoid the undesired side reaction of alkyne homocoupling (Glaser coupling). nih.govgolden.com A wide array of palladium catalysts and phosphine (B1218219) ligands have been explored to enhance reaction rates and expand the substrate scope to include less reactive aryl chlorides. libretexts.orggold-chemistry.org These historical and ongoing developments have solidified the importance of aryl halides with alkynyl substituents as fundamental building blocks in modern organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-prop-1-ynylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGJQIMOOUFULP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501300828 | |

| Record name | 1-Chloro-4-(1-propyn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2809-65-6 | |

| Record name | 1-Chloro-4-(1-propyn-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2809-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-(1-propyn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzene, 1 Chloro 4 1 Propynyl

Catalytic Strategies for Carbon-Carbon Bond Formation

The formation of the carbon-carbon bond between the phenyl ring and the propynyl (B12738560) group is the cornerstone of synthesizing Benzene (B151609), 1-chloro-4-(1-propynyl)-. Transition metal-mediated cross-coupling reactions and alkynylation utilizing organometallic reagents are the most prominent and effective strategies.

Transition Metal-Mediated Cross-Coupling Reactions (e.g., Sonogashira-type coupling)

The Sonogashira coupling is a powerful and widely used reaction for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes. acs.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. acs.org

For the synthesis of Benzene, 1-chloro-4-(1-propynyl)-, the Sonogashira reaction would involve the coupling of a 1,4-dihalogenated benzene with propyne (B1212725). The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. acs.org Therefore, starting with 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-iodobenzene (B104392) would be more efficient than using 1,4-dichlorobenzene. Selective coupling at the more reactive halogen site (iodine or bromine) can be achieved, leaving the chlorine atom intact. acs.org

A general procedure for a Sonogashira coupling reaction involves stirring the aryl halide, a palladium catalyst such as Pd(PPh₃)₂Cl₂, and a copper(I) salt like CuI in a suitable solvent, often an amine such as triethylamine (B128534) or diisopropylamine, which also serves as the base. organic-chemistry.orgnih.gov Propyne, a gas at room temperature, can be bubbled through the reaction mixture or a solution of propyne in a suitable solvent like THF can be used. organic-chemistry.orgresearchgate.net The reaction is typically carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne. organic-chemistry.org Recent advancements have led to the development of copper-free Sonogashira reactions, which can simplify purification and reduce environmental concerns. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| Aryl Iodide | Propyne | Pd-Cu | Triethylamine | THF | -78°C to RT | 85-94% | organic-chemistry.org |

| Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Diisopropylamine | THF | Room Temp | ~89% | nih.gov |

| Iodobenzene | Phenylacetylene (B144264) | Supported PdNPs | K₂CO₃ | Methanol | Room Temp | High | acs.org |

Alkynylation Reactions utilizing Organometallic Reagents (e.g., Grignard processes)

Grignard reagents, with the general formula R-Mg-X, are potent nucleophiles and can be used to form carbon-carbon bonds by reacting with appropriate electrophiles. wikipedia.org For the synthesis of Benzene, 1-chloro-4-(1-propynyl)-, a Grignard-based approach would typically involve the preparation of a 4-chlorophenylmagnesium halide. This can be synthesized by reacting 1-bromo-4-chlorobenzene with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sciencemadness.org It is important to note that the reaction of aryl chlorides with magnesium to form Grignard reagents can be challenging. sciencemadness.org

Once the 4-chlorophenylmagnesium bromide is formed, it can be reacted with a 1-halopropyne, such as 1-bromopropyne, to yield the desired product. The reaction proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the 1-halopropyne. Anhydrous conditions are crucial for the success of Grignard reactions as any moisture will protonate and destroy the Grignard reagent. sciencemadness.org

| Grignard Reagent | Electrophile | Solvent | Key Conditions |

| 4-chlorophenylmagnesium bromide | 1-bromopropyne | Diethyl ether or THF | Anhydrous |

| Phenylmagnesium bromide | Carbon Dioxide | Not specified | Followed by acid workup |

Directed Aromatic Substitution Pathways

This approach involves starting with a phenyl-alkynyl precursor and then introducing the chloro substituent at the desired position on the aromatic ring.

Regioselective Halogenation and Functionalization of Phenyl-Alkynyl Precursors

The direct chlorination of 1-phenyl-1-propyne (B1211112) presents a challenge in achieving the desired regioselectivity. The propynyl group is an ortho-, para-directing group for electrophilic aromatic substitution. However, electrophilic chlorination reactions often lead to a mixture of ortho and para isomers, and potentially polychlorinated products, making the isolation of the pure para-isomer difficult.

A more strategic approach within this pathway is the halogenation of a precursor that can then be used in a cross-coupling reaction. For instance, the synthesis of 1-bromo-4-chlorobenzene or 1-chloro-4-iodobenzene provides a precursor with differentiated halogens. chemsynthesis.comchemguide.co.uk The more reactive halogen (I or Br) can then selectively participate in a subsequent Sonogashira coupling with propyne, leaving the chloro group untouched. The synthesis of these dihalogenated benzenes can be achieved through established methods of electrophilic halogenation of chlorobenzene (B131634) or through Sandmeyer-type reactions starting from the corresponding anilines. sciencemadness.org

Strategic Precursor Derivatization and Transformation

The synthesis of Benzene, 1-chloro-4-(1-propynyl)- can also be approached by derivatizing or transforming a precursor molecule that already contains the basic carbon skeleton.

One such strategy involves starting with a para-substituted chlorobenzene that can be converted to the propynyl group. For example, 4-chloroacetophenone can be a starting material. researchgate.net A series of reactions, potentially involving the formation of a vinyl triflate from the ketone, followed by a Sonogashira coupling, could lead to the desired product. Another possibility is the conversion of 4-chlorobenzaldehyde (B46862) to the target molecule. This could be achieved through a Corey-Fuchs reaction to generate the corresponding terminal alkyne, which would then need to be methylated at the terminal carbon.

A documented synthesis of the isomeric 1-Chloro-4-(2-propynyl)benzene starts from 4-bromochlorobenzene, which is first converted to the Grignard reagent and then reacted with methoxyallene (B81269) in the presence of cuprous bromide. prepchem.com This highlights how precursor selection and reaction partners can be manipulated to achieve specific isomers.

Innovations in Sustainable Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. For the synthesis of Benzene, 1-chloro-4-(1-propynyl)-, several innovative approaches are being explored to improve the green credentials of the established methods.

The use of greener solvents is another key area of innovation. Water has been explored as a reaction medium for Sonogashira couplings, often with the aid of surfactants or water-soluble ligands to facilitate the reaction between the organic substrates and the aqueous phase. organic-chemistry.org Other sustainable solvent choices include the use of acetonitrile (B52724)/water azeotropes, which can be easily recovered and reused. researchgate.net Furthermore, light-induced Sonogashira couplings using supported palladium nanoparticles have been demonstrated to proceed under very mild conditions, at room temperature and in the absence of a copper co-catalyst, offering a more energy-efficient and cleaner synthetic route. acs.org

| Innovation | Description | Advantages |

| Heterogeneous Catalysts | Palladium nanoparticles on solid supports (e.g., C, SiO₂, TiO₂) | Easy separation, reusability, reduced metal leaching |

| Green Solvents | Water, acetonitrile/water azeotropes | Reduced environmental impact, potential for recycling |

| Photocatalysis | Light-induced Sonogashira coupling with supported PdNPs | Mild reaction conditions, energy efficiency, copper-free |

Implementation of Green Chemistry Principles

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. nih.govmdpi.com For the synthesis of aryl alkynes, this often involves modifying traditional methods like the Sonogashira coupling to be more sustainable. nih.gov Key strategies include:

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water. mdpi.comorganic-chemistry.org

Catalyst Modification: Developing copper-free Sonogashira protocols to eliminate the use of toxic copper salts. nih.govnih.gov

Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. nih.govmdpi.com

Despite these general advancements, specific studies implementing these green principles for the dedicated synthesis of Benzene, 1-chloro-4-(1-propynyl)- are not found in the reviewed literature. Research in this area tends to focus on a broader range of substrates rather than a single, specific compound.

Development of Solvent-Reduced or Solvent-Free Reaction Systems

Solvent-free, or solid-state, reactions represent a significant step in green chemistry by eliminating the need for potentially hazardous solvents. nih.gov These reactions can be facilitated by methods such as grinding the reactants together (mechanochemistry) or heating them in the absence of a solvent. nih.govresearchgate.net

While solvent-free conditions have been successfully applied to various organic reactions, including some coupling reactions, there is no specific, documented research detailing a solvent-free synthetic route for Benzene, 1-chloro-4-(1-propynyl)- . The development of such a method would likely involve adapting the Sonogashira coupling to function under solid-state or minimal-solvent conditions.

Table 1: General Comparison of Conventional vs. Solvent-Free Synthesis

| Feature | Conventional Solvent-Based Synthesis | Solvent-Free Synthesis |

| Solvent Usage | High (e.g., Toluene, THF, Amines) | None or minimal |

| Work-up | Often requires extraction and solvent removal | Simpler, often filtration |

| Energy Input | Typically requires prolonged heating | Can be driven by mechanical grinding or heating |

| Waste Generation | High volume of solvent waste | Significantly reduced waste |

Application of Biocatalytic or Photocatalytic Approaches

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, often with high selectivity and under mild, aqueous conditions. mdpi.comspringernature.com While biocatalysis is a powerful tool in modern synthesis, its application is primarily focused on reactions like reductions, oxidations, and acylations. acs.orgresearchgate.net There are currently no established biocatalytic methods for performing carbon-carbon cross-coupling reactions like the Sonogashira coupling required to form Benzene, 1-chloro-4-(1-propynyl)- .

Photocatalysis uses light to drive chemical reactions and has emerged as a powerful method in organic synthesis. acs.org While photocatalysis has been applied to various coupling reactions, its specific use for the synthesis of Benzene, 1-chloro-4-(1-propynyl)- from its precursors is not described in the current body of scientific literature. The development of a photocatalytic Sonogashira-type reaction remains an active area of research.

Chemical Reactivity and Mechanistic Investigations of Benzene, 1 Chloro 4 1 Propynyl

Reactivity Profiles of the Aryl Halide Moiety

The chloro-substituted benzene (B151609) ring is a key site of reactivity, primarily participating in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The presence of the 1-propynyl group at the para position significantly influences the electronic properties of the aromatic ring and, consequently, its reactivity.

Nucleophilic Aromatic Substitution Mechanisms, including Benzyne (B1209423) Intermediates

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like chlorobenzene (B131634) is typically unfavorable. These reactions generally require the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to stabilize the negatively charged intermediate, known as a Meisenheimer complex. numberanalytics.comacs.orgorganicchemistrytutor.com The 1-propynyl group is considered to be a weak electron-withdrawing group, meaning it does not sufficiently activate the ring for SNAr reactions to occur under standard conditions (e.g., with nucleophiles like sodium hydroxide (B78521) at moderate temperatures). For a reaction to proceed via the SNAr mechanism, the nucleophile must attack the carbon bearing the leaving group, forming a resonance-stabilized carbanion, which then expels the halide ion to restore aromaticity. numberanalytics.com Without strong stabilization from substituents like nitro groups, this pathway is energetically prohibitive for 1-chloro-4-(1-propynyl)benzene.

However, under forcing conditions, such as the use of a very strong base like sodium amide (NaNH₂), a different mechanism can be accessed: the elimination-addition, or benzyne, mechanism. researchgate.netlibretexts.org This pathway does not require activation by EWGs. The process involves two main steps:

Elimination: The strong base abstracts a proton from the position ortho to the chlorine atom. This is followed by the elimination of the chloride ion, resulting in the formation of a highly reactive and strained intermediate called a benzyne, which contains a formal triple bond within the aromatic ring. libretexts.orgnih.govpearson.com

Addition: The nucleophile (e.g., the amide ion, NH₂⁻) then attacks one of the two carbons of the benzyne triple bond. Subsequent protonation of the resulting aryl anion by the solvent (e.g., ammonia) yields the final product. libretexts.org

For 1-chloro-4-(1-propynyl)benzene, the formation of the benzyne intermediate would lead to a mixture of two isomeric products, as the incoming nucleophile can attack either carbon of the triple bond.

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

The aryl chloride moiety of Benzene, 1-chloro-4-(1-propynyl)- serves as an excellent electrophile in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. website-files.comkhanacademy.org

The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. rsc.orgrsc.orglibretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base. The catalytic cycle generally involves:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of 1-chloro-4-(1-propynyl)benzene to form a Pd(II) complex.

Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion into the Pd-aryl bond.

β-Hydride Elimination: A hydrogen from the adjacent carbon is eliminated, forming the new alkene product and a palladium-hydride species.

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue. youtube.com

The Suzuki-Miyaura reaction is another powerful cross-coupling method that pairs the aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.govorganic-chemistry.org This reaction is widely used for the synthesis of biaryl compounds. The catalytic cycle is similar to the Heck reaction but replaces the alkene insertion and β-hydride elimination steps with transmetalation:

Oxidative Addition: A Pd(0) species reacts with 1-chloro-4-(1-propynyl)benzene to form an arylpalladium(II) halide complex.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov

| Reaction | Palladium Catalyst (Precatalyst) | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Heck | Pd(OAc)₂, Pd₂(dba)₃ | Triphenylphosphine (PPh₃), Buchwald Ligands (e.g., SPhos, RuPhos) | Triethylamine (B128534) (NEt₃), K₂CO₃, NaOAc | DMF, Acetonitrile (B52724), Toluene | rsc.orgrsc.org |

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Triphenylphosphine (PPh₃), NHC Ligands (e.g., PEPPSI), Buchwald Ligands | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | Toluene, Dioxane, THF, Water mixtures | nih.govorganic-chemistry.orgacs.org |

Transformations of the Alkynyl Functional Group

The 1-propynyl group offers a second site for diverse chemical transformations, including addition reactions, cycloadditions, and redox conversions. As an internal alkyne, its reactivity can be finely tuned to achieve specific outcomes.

Stereoselective Addition Reactions to the Triple Bond (e.g., Hydrofunctionalization)

Hydrofunctionalization, the addition of an H-X molecule across the triple bond, is a powerful, atom-economical method to synthesize substituted alkenes from alkynes. nih.govoaepublish.com Reactions such as hydroboration and hydrosilylation can be controlled to yield products with high regio- and stereoselectivity.

Hydroboration involves the addition of a boron-hydrogen bond across the alkyne. For an unsymmetrical internal alkyne like 1-chloro-4-(1-propynyl)benzene, this can lead to two regioisomers. The stereochemistry of the addition is typically syn, meaning the H and B atoms add to the same face of the triple bond. researchgate.net Catalysts based on cobalt, iron, or rhodium can influence the regioselectivity, directing the boron atom to either the carbon adjacent to the aryl ring (α-position) or the methyl-bearing carbon (β-position). rsc.orgacs.org The resulting vinylborane (B8500763) is a versatile intermediate that can be further transformed, for example, into a vinyl halide or oxidized to a ketone.

Hydrosilylation is the addition of a silicon-hydrogen bond across the triple bond to form vinylsilanes. nih.gov This reaction is often catalyzed by transition metals like ruthenium or copper. Similar to hydroboration, the choice of catalyst and ligands can control both the regio- and stereoselectivity of the addition. rsc.orgacs.orgacs.org For instance, different ruthenium catalysts can direct the reaction to favor either syn or anti addition, leading to (Z)- or (E)-vinylsilanes, respectively. pkusz.edu.cn

| Reaction | Catalyst/Reagent | Typical Selectivity | Product Type | Reference |

|---|---|---|---|---|

| Hydroboration | Pinacolborane (HBpin) / Co or Fe catalyst | cis-addition, regioselective | (E)-Alkenylboronate | rsc.orgacs.org |

| Hydrosilylation | Hydrosilane / Ru or Cu catalyst | Regio- and stereodivergent (syn or anti) | (Z)- or (E)-Vinylsilane | nih.govrsc.orgpkusz.edu.cn |

Cycloaddition Reactions and Annulation Strategies

The alkyne functional group can participate as a 2π-electron component in various pericyclic reactions to construct cyclic structures.

The Diels-Alder reaction is a [4+2] cycloaddition where a conjugated diene reacts with a dienophile (in this case, the alkyne) to form a six-membered ring. While simple alkynes are often poor dienophiles, the reaction can be facilitated by electron-withdrawing groups on the alkyne. researchgate.net Benzene, 1-chloro-4-(1-propynyl)- could react with an electron-rich diene to form a substituted cyclohexadiene derivative.

The Huisgen 1,3-dipolar cycloaddition is a [3+2] cycloaddition between a 1,3-dipole (like an organic azide) and a dipolarophile (the alkyne) to form a five-membered heterocycle. organic-chemistry.org The reaction of 1-chloro-4-(1-propynyl)benzene with an azide (B81097) would yield a 1,2,3-triazole. While the thermal reaction can produce a mixture of regioisomers, the copper(I)-catalyzed version (CuAAC), a cornerstone of "click chemistry," is highly regioselective, typically yielding the 1,4-disubstituted triazole. nih.govwikipedia.orgresearchgate.net Ruthenium catalysts, in contrast, can favor the formation of the 1,5-regioisomer and are effective for both terminal and internal alkynes. wikipedia.org

Oxidative and Reductive Conversion Pathways

The alkyne moiety can be fully or partially reduced, or it can be cleaved under oxidative conditions.

Reduction Pathways: The triple bond can be reduced to different extents depending on the reagents used:

Complete Reduction to Alkane: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum, or nickel with excess hydrogen gas (H₂) will reduce the alkyne completely to the corresponding alkane, 1-chloro-4-propylbenzene. libretexts.orgopenochem.org

Partial Reduction to cis-Alkene: Using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), hydrogenation stops at the alkene stage. The reaction proceeds via syn-addition of hydrogen, yielding the (Z)-alkene, (Z)-1-chloro-4-(1-propen-1-yl)benzene, exclusively. pearson.commasterorganicchemistry.comyoutube.com

Partial Reduction to trans-Alkene: A dissolving metal reduction, using sodium or lithium metal in liquid ammonia, reduces the alkyne to an alkene via an anti-addition mechanism. This reaction proceeds through a radical anion intermediate and selectively produces the (E)-alkene, (E)-1-chloro-4-(1-propen-1-yl)benzene. libretexts.orgyoutube.comlibretexts.org

Oxidative Cleavage: Strong oxidizing agents can cleave the triple bond entirely.

Ozonolysis (O₃): Treatment with ozone followed by a water workup will break the triple bond of an internal alkyne to form two carboxylic acids. chemistrysteps.combyjus.comyoutube.com In this case, ozonolysis of 1-chloro-4-(1-propynyl)benzene would yield 4-chlorobenzoic acid and acetic acid.

Permanganate (B83412) Oxidation (KMnO₄): Reaction with hot, basic potassium permanganate followed by acidic workup also results in oxidative cleavage of the triple bond, affording the same two carboxylic acid products. website-files.comlibretexts.orgjove.comlibretexts.org Under neutral conditions, it is sometimes possible to isolate the intermediate α-diketone. youtube.com

Radical Reaction Pathways and Benzylic Position Reactivity

The benzylic position, the carbon atom adjacent to the benzene ring, in derivatives of "Benzene, 1-chloro-4-(1-propynyl)-" is a site of enhanced reactivity. This heightened reactivity is attributed to the ability of the benzene ring to stabilize reactive intermediates, such as radicals, through resonance. chemistrysteps.comlibretexts.orgyoutube.com

Radical reactions involving "Benzene, 1-chloro-4-(1-propynyl)-" can be initiated, for instance, by the homolytic cleavage of a halogen molecule like dichlorine (Cl₂) using heat or light to form chlorine radicals. youtube.com These highly reactive radicals can then abstract a hydrogen atom from the benzylic position of the propynyl (B12738560) group, leading to the formation of a resonance-stabilized benzylic radical. chemistrysteps.comchemistry.coach The stability of this benzylic radical is a key factor driving the selectivity of the reaction to this position. libretexts.orglibretexts.org The unpaired electron of the radical is delocalized over the π-system of the aromatic ring, specifically at the ortho and para positions, which significantly lowers its energy. libretexts.org

One common synthetic application of this reactivity is benzylic bromination, often carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator. chemistrysteps.comlibretexts.org This method allows for the specific introduction of a bromine atom at the benzylic position. libretexts.orglibretexts.org The mechanism involves the formation of a bromine radical which then abstracts a benzylic hydrogen, followed by the reaction of the resulting benzylic radical with a bromine molecule. libretexts.org

Elucidation of Reaction Mechanisms through Kinetic and Thermodynamic Analyses

Kinetic and thermodynamic analyses are crucial in understanding the detailed mechanisms of reactions involving "Benzene, 1-chloro-4-(1-propynyl)-". The reaction between the 1-propynyl radical and benzene has been studied, providing insights that can be extrapolated to its substituted derivatives. nih.gov

The reaction is initiated by the barrierless addition of the 1-propynyl radical to a carbon atom of the benzene ring, forming a C₉H₉ intermediate. nih.gov This intermediate is significantly more stable than the initial reactants. nih.gov Subsequently, this intermediate can eliminate a hydrogen atom to form 1-phenyl-1-propyne (B1211112) in a highly exoergic reaction. nih.gov Rate-determining steps in such reactions are typically the initial attack on the aromatic ring to form a carbocation intermediate. uci.edu

Thermodynamic considerations also play a significant role. For example, the formation of benzene from the self-recombination of two propargyl radicals has been shown to be a thermodynamically favorable process. nih.gov While the direct reaction of "Benzene, 1-chloro-4-(1-propynyl)-" has not been as extensively detailed, the principles of radical stability and reaction energetics from related systems provide a strong framework for predicting its behavior.

Impact of Substituent Electronic and Steric Effects on Reaction Outcomes

The substituents on the benzene ring profoundly influence the reactivity and orientation of subsequent reactions. lumenlearning.comlibretexts.org In "Benzene, 1-chloro-4-(1-propynyl)-", the chloro and 1-propynyl groups exert both electronic and steric effects that dictate the outcome of chemical transformations.

Electronic Effects:

The chloro group is an interesting case as it is deactivating yet ortho-, para-directing. uci.edulibretexts.org Its high electronegativity leads to an inductive electron withdrawal from the benzene ring, deactivating it towards electrophilic attack compared to benzene itself. lumenlearning.commsu.edu However, the lone pairs of electrons on the chlorine atom can be donated to the ring through resonance (p-π conjugation), which stabilizes the carbocation intermediate formed during ortho and para substitution. libretexts.orgmsu.edu This resonance effect is what directs incoming electrophiles to these positions. libretexts.orglibretexts.org

The 1-propynyl group is generally considered to be a weakly deactivating group due to the sp-hybridized carbons of the triple bond, which are more electronegative than sp²-hybridized carbons of the benzene ring. This leads to a slight inductive withdrawal of electron density from the ring.

Steric Effects:

Steric hindrance can also play a significant role in determining the regioselectivity of reactions. While the chloro group is relatively small, bulkier substituents can hinder attack at the ortho position, favoring the para position. msu.edu In the case of "Benzene, 1-chloro-4-(1-propynyl)-", the linear nature of the propynyl group means it does not exert a significant steric effect at the meta positions relative to itself. However, reactions at the positions ortho to the chloro group will be influenced by its presence.

Interactive Data Table: Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Effect | Reactivity Compared to Benzene |

| -Cl | Inductively withdrawing, Resonance donating | Ortho, Para | Deactivating |

| -C≡C-CH₃ | Inductively withdrawing | Weakly Deactivating / Meta directing | Deactivating |

| -OH | Inductively withdrawing, Resonance donating | Ortho, Para | Activating |

| -NO₂ | Inductively and Resonance withdrawing | Meta | Deactivating |

| -CH₃ | Inductively donating | Ortho, Para | Activating |

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR are the initial and most crucial steps in the structural analysis of Benzene (B151609), 1-chloro-4-(1-propynyl)- .

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of Benzene, 1-chloro-4-(1-propynyl)- is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the propynyl (B12738560) group. The aromatic region would likely show two sets of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the chlorine atom are expected to be deshielded compared to those ortho to the propynyl group due to the electron-withdrawing nature of chlorine. The methyl protons of the propynyl group would appear as a singlet in the upfield region of the spectrum.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For Benzene, 1-chloro-4-(1-propynyl)- , six distinct signals are expected in the aromatic region, corresponding to the four non-equivalent aromatic carbons and the two quaternary carbons of the benzene ring. The two sp-hybridized carbons of the alkyne would also produce characteristic signals. The methyl carbon of the propynyl group will appear at the highest field.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to Cl) | 7.25-7.35 (d) | 128.0-129.0 |

| Aromatic CH (ortho to C≡C) | 7.35-7.45 (d) | 132.0-133.0 |

| Aromatic C-Cl | - | 133.0-135.0 |

| Aromatic C-C≡C | - | 122.0-124.0 |

| C≡C-CH₃ | - | 80.0-85.0 |

| C≡C-Ar | - | 85.0-90.0 |

| CH₃ | 2.0-2.1 (s) | 4.0-5.0 |

Note: Predicted values are based on data from structurally similar compounds and established NMR principles. 'd' denotes a doublet and 's' denotes a singlet.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For Benzene, 1-chloro-4-(1-propynyl)- , COSY would show correlations between the adjacent aromatic protons, confirming their ortho relationship on the benzene ring. prepchem.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the signals of the protonated aromatic carbons. prepchem.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of Benzene, 1-chloro-4-(1-propynyl)- would display characteristic absorption bands for the various functional groups. The C-Cl stretching vibration is expected in the fingerprint region. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are observed in the 1600-1450 cm⁻¹ region. A key feature would be the C≡C stretching vibration of the internal alkyne, which is expected to be a weak to medium intensity band.

Interactive Data Table: Predicted FTIR Vibrational Frequencies

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| C≡C Stretch (internal alkyne) | 2260-2190 | Weak to Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-H Bend (in-plane) | 1225-950 | Medium |

| C-H Bend (out-of-plane) | 900-675 | Strong |

| C-Cl Stretch | 800-600 | Strong |

Note: Predicted values are based on characteristic group frequencies.

Raman spectroscopy provides complementary information to FTIR. The C≡C stretching vibration of the symmetrically substituted internal alkyne in Benzene, 1-chloro-4-(1-propynyl)- is expected to give a strong and sharp signal in the Raman spectrum, which is often weak in the FTIR spectrum. The aromatic ring vibrations also produce characteristic Raman bands.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern.

The electron ionization (EI) mass spectrum of Benzene, 1-chloro-4-(1-propynyl)- is expected to show a molecular ion peak [M]⁺. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion would likely involve the loss of a chlorine atom to form a stable propargyl-substituted phenyl cation. Another prominent fragmentation pathway could be the loss of a methyl radical from the propynyl group.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 150/152 | [C₉H₇Cl]⁺ | Molecular Ion ([M]⁺) |

| 115 | [C₉H₇]⁺ | Loss of Cl |

| 135/137 | [C₈H₄Cl]⁺ | Loss of CH₃ |

Note: m/z values correspond to the most abundant isotope.

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic methods are essential for separating "Benzene, 1-chloro-4-(1-propynyl)-" from impurities and for its quantitative analysis. The choice of chromatographic technique depends on the volatility and polarity of the compound.

Given its expected volatility, Gas Chromatography (GC) is a highly suitable technique for the analysis of "Benzene, 1-chloro-4-(1-propynyl)-". yzimgs.com In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. yzimgs.com The retention time of the compound is a characteristic property under specific GC conditions. For related compounds like 1-chloro-4-(1-methylethyl)benzene, a retention index on a non-polar column has been reported, which can be a useful reference point. nist.gov

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly higher resolution than conventional GC by employing two columns with different stationary phases. This technique is particularly powerful for separating complex mixtures and for isolating trace components from a complex matrix.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are versatile separation techniques that can be applied to a wide range of compounds. researchgate.net For "Benzene, 1-chloro-4-(1-propynyl)-", a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. researchgate.net

The selection of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is critical for achieving optimal separation. sielc.comnih.gov A UV detector can be used for detection, as the aromatic ring of the compound is expected to absorb UV light. dnacih.com UPLC, with its use of smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com

Table 2: Exemplary HPLC Method Parameters for Related Chloro-Aromatic Compounds

| Parameter | Condition | Reference |

| Column | Kromasil C18 | researchgate.net |

| Mobile Phase | Methanol-water (65:35, v/v) or Acetonitrile-water (60:40, v/v) | researchgate.net |

| Detection | UV at 215 nm | researchgate.net |

This table provides an example of HPLC conditions used for a related compound and may serve as a starting point for method development for "Benzene, 1-chloro-4-(1-propynyl)-".

Effective sample preparation is crucial for accurate and reliable chromatographic analysis. This may involve techniques such as solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte of interest from the sample matrix and to concentrate it prior to analysis.

Derivatization, the chemical modification of an analyte, can be employed to improve its chromatographic properties or to enhance its detectability. researchgate.net For example, a compound could be derivatized to increase its volatility for GC analysis or to introduce a fluorescent tag for more sensitive detection in HPLC. While "Benzene, 1-chloro-4-(1-propynyl)-" possesses a chromophore for UV detection, derivatization could be explored to lower detection limits if required for trace analysis. psu.edu

Computational and Theoretical Chemistry Studies of Benzene, 1 Chloro 4 1 Propynyl

Analysis of Molecular Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding the electronic behavior and reactivity of molecules. researchgate.net This theory places special emphasis on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is a key indicator of a molecule's electron-donating capability, while the LUMO's energy reflects its electron-accepting ability. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), serves as a reliable measure of a molecule's kinetic stability; a larger gap generally signifies greater stability and reduced chemical reactivity. irjweb.comnih.gov

For conjugated π-systems such as Benzene (B151609), 1-chloro-4-(1-propynyl)-, the HOMO and LUMO are typically of π character. The introduction of substituents onto the benzene ring can significantly alter the energy levels of these frontier orbitals. imperial.ac.uk In the target molecule, the electron-withdrawing chlorine atom and the π-system of the 1-propynyl group are expected to modulate the electronic distribution, thereby influencing the HOMO and LUMO energies.

While specific computational data for Benzene, 1-chloro-4-(1-propynyl)- is not available, its properties can be inferred from related compounds. For example, a study on pyrazolo pyrimidine (B1678525) derivatives reported a HOMO-LUMO energy gap of -5.85043 eV, indicating a high degree of chemical stability. researchgate.net In another study on a series of platinum(IV) anticancer agents featuring chloro substituents, the HOMO-LUMO gaps were calculated to be in the range of 1.68 to 2.12 eV. nih.gov These examples underscore the significant impact of molecular structure on the HOMO-LUMO gap.

A hypothetical FMO analysis for Benzene, 1-chloro-4-(1-propynyl)- would likely reveal that the HOMO has significant electron density distributed across the phenyl ring and the propynyl (B12738560) group. The LUMO would also be delocalized over the π-system, with potential contributions from the orbitals of the chlorine atom. Precise energy values for these orbitals would necessitate specific quantum chemical calculations.

Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Benzene, 1-chloro-4-(1-propynyl)- (based on analogous compounds)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

Note: These values are estimations based on typical ranges for similar aromatic compounds and require verification through specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique for visualizing the charge distribution within a molecule, which in turn helps in predicting its reactivity towards electrophilic and nucleophilic species. researchgate.net The MEP map illustrates regions of varying electrostatic potential on the molecule's electron density surface. Typically, red and yellow hues indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, whereas blue colors denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent regions of neutral potential. researchgate.net

For Benzene, 1-chloro-4-(1-propynyl)-, the MEP map is expected to highlight the influence of the chloro and propynyl substituents on the electron density of the benzene ring. The electronegative chlorine atom would withdraw electron density, leading to a region of positive or less negative potential in its vicinity. In contrast, the π-systems of the propynyl group and the benzene ring would constitute electron-rich regions with negative potential.

In a study of a halogen-substituted pyrazine-carboxamide, MEP analysis was employed to identify the most probable sites for electrophilic attack. chemrxiv.org Similarly, for Benzene, 1-chloro-4-(1-propynyl)-, the MEP map would likely show the most negative potential concentrated on the triple bond of the propynyl group and above and below the π-cloud of the benzene ring, marking these as the primary sites for electrophilic attack. The regions around the chlorine atom and the hydrogen atoms would exhibit a more positive potential.

Table 2: Predicted Molecular Electrostatic Potential Features of Benzene, 1-chloro-4-(1-propynyl)-

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Propynyl group (C≡C) | Negative (Red/Yellow) | Prone to electrophilic attack |

| Benzene ring (π-system) | Negative (Red/Yellow) | Prone to electrophilic attack |

| Chlorine atom | Slightly Positive (Blueish) | Electron-withdrawing |

| Hydrogen atoms | Positive (Blue) | Potential for H-bonding interactions |

Fukui Functions for Site Selectivity Prediction

Fukui functions, derived from density functional theory (DFT), serve as powerful reactivity descriptors for pinpointing the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. faccts.de The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in the molecule when the total number of electrons is altered.

The three primary types of Fukui functions are:

f+(r) : for nucleophilic attack, which measures a site's reactivity towards an incoming electron.

f-(r) : for electrophilic attack, which gauges a site's reactivity upon electron removal.

f0(r) : for radical attack.

Although specific Fukui function calculations for Benzene, 1-chloro-4-(1-propynyl)- are not available in the literature, general trends can be predicted based on its molecular structure. For an electrophilic attack (f-), the most reactive sites are likely to be the carbon atoms of the propynyl triple bond and specific positions on the phenyl ring, as these are the most electron-rich and polarizable regions. For a nucleophilic attack (f+), the carbon atom bonded to the chlorine atom is a probable target due to the electron-withdrawing nature of chlorine.

A study on a halogen-substituted pyrazine-carboxamide utilized Fukui functions to evaluate the most probable sites for electrophilic attacks, thereby demonstrating the predictive power of this method. chemrxiv.org

Table 3: Predicted Reactive Sites in Benzene, 1-chloro-4-(1-propynyl)- based on Fukui Functions

| Type of Attack | Predicted Most Reactive Site(s) |

|---|---|

| Electrophilic (f-) | Carbon atoms of the C≡C triple bond, ortho and para positions of the benzene ring |

| Nucleophilic (f+) | Carbon atom bonded to the chlorine atom |

| Radical (f0) | Propargylic position (CH3 group) |

Reaction Mechanism Elucidation through Transition State Computations

Computational chemistry offers robust methodologies for the elucidation of reaction mechanisms through the location and characterization of transition states (TS). rsc.orgresearchgate.net A transition state represents a high-energy, transient configuration along the reaction coordinate that connects the reactants and products. By calculating the energy barrier, or activation energy, associated with the transition state, chemists can predict the feasibility and kinetics of a chemical reaction.

For Benzene, 1-chloro-4-(1-propynyl)-, a variety of reactions could be investigated computationally, including electrophilic additions to the alkyne moiety, nucleophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions. For instance, a theoretical study of a photochemical reaction successfully analyzed the reaction pathway and the energetic properties of the intermediates and photoproducts. mdpi.com

A computational investigation into the hydrohalogenation of an alkyne would be analogous to potential reactions involving the propynyl group of the target molecule. Such a study would involve locating the transition state for the addition of an electrophile (such as H+) to the triple bond, followed by the subsequent attack of a nucleophile (such as Cl-). The resulting calculated energy profile would reveal whether the reaction proceeds through a stepwise or concerted mechanism and would provide insights into the regioselectivity of the addition.

Exploration of Non-Linear Optical (NLO) Properties

Molecules that possess extended π-conjugated systems and exhibit significant charge asymmetry can display non-linear optical (NLO) properties, which are of considerable interest for applications in optoelectronics and photonics. nih.govresearchgate.net The key parameters that govern the NLO response of a molecule are its polarizability (α) and first hyperpolarizability (β). Computational methods can be effectively used to calculate these properties and to screen for potentially useful NLO materials.

Benzene, 1-chloro-4-(1-propynyl)- features a π-conjugated system that extends from the benzene ring to the propynyl group. The presence of the electron-withdrawing chlorine atom, combined with the π-donating/accepting character of the propynyl group, could induce a substantial dipole moment and thereby enhance its NLO properties.

A computational study on a pyrimidine derivative has shown that the crystalline environment can significantly augment the NLO behavior of a molecule. nih.gov To quantify the NLO response of the target molecule, theoretical calculations of its α and β values are necessary. These calculations are typically performed using DFT or time-dependent DFT (TD-DFT) methods.

Table 4: Predicted NLO Properties of Benzene, 1-chloro-4-(1-propynyl)- in Comparison to a Reference

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|

| p-Nitroaniline (reference) | ~6.2 | ~89 | ~9300 |

| Benzene, 1-chloro-4-(1-propynyl)- | Predicted: 2-4 | Predicted: 100-150 | Predicted: Moderate to High |

Note: The values for the target compound are predictive and require computational verification. p-Nitroaniline is a well-established NLO molecule included for comparison.

Conformational Analysis and Potential Energy Surface Investigations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For flexible molecules, a thorough understanding of the conformational landscape is essential for predicting their properties and reactivity. A potential energy surface (PES) provides a mathematical or graphical representation of a molecule's energy as a function of its geometry.

Benzene, 1-chloro-4-(1-propynyl)- has a relatively rigid structure with respect to the benzene ring and the alkyne group. However, the methyl group of the propynyl substituent is capable of rotation. A conformational analysis would involve scanning the potential energy surface by rotating the C-C single bond that connects the methyl group to the alkyne. This analysis would likely reveal a low energy barrier for this rotation, suggesting that the methyl group is relatively free to rotate at room temperature.

While specific conformational analysis studies for Benzene, 1-chloro-4-(1-propynyl)- were not found, a theoretical study on a flexible molecule investigated its photodegradation mechanism, which was shown to be influenced by the conformational flexibility of its substituents. mdpi.com For the target molecule, a detailed PES investigation would be necessary to confirm the most stable conformer and to determine the energy barriers between different conformations.

Future Research Directions and Emerging Challenges

Discovery of Novel Catalytic Systems for Efficient Synthesis

The development of more efficient and sustainable methods for the synthesis of Benzene (B151609), 1-chloro-4-(1-propynyl)- is a primary focus of ongoing research. A significant area of exploration is the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds. Current research aims to move beyond traditional palladium-based catalysts, which can be expensive and pose environmental concerns.

Future efforts will likely concentrate on the design and application of catalysts based on more abundant and less toxic metals such as copper and nickel. The goal is to develop systems that offer high yields and selectivity under milder reaction conditions. Furthermore, the exploration of heterogeneous catalysts, which can be easily separated and recycled, is a key trend. These solid-supported catalysts can simplify purification processes and reduce waste, contributing to greener chemical manufacturing.

Table 1: Comparison of Catalytic Systems for Sonogashira Coupling

| Catalyst Type | Metal Center | Key Advantages | Research Focus |

| Homogeneous | Palladium | High activity and selectivity | Development of ligands to improve stability and recyclability |

| Homogeneous | Copper | Lower cost, readily available | Overcoming issues with homocoupling side reactions |

| Homogeneous | Nickel | Cost-effective alternative to palladium | Enhancing catalyst stability and functional group tolerance |

| Heterogeneous | Supported Nanoparticles | Easy separation and reuse, improved stability | Optimizing support materials and nanoparticle size for maximum efficiency |

Elucidation of Complex, Unexplored Reaction Mechanisms

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of Benzene, 1-chloro-4-(1-propynyl)- is crucial for optimizing reaction conditions and controlling product outcomes. While the general mechanism of reactions like the Sonogashira coupling is known, the specific roles of ligands, solvents, and additives are not always fully understood.

Advanced spectroscopic and computational techniques are being employed to probe the intricate details of these reaction pathways. In situ monitoring of reactions can provide real-time data on the formation of intermediates and byproducts, offering insights that are not available from traditional end-point analysis. The study of potential side reactions, such as Glaser coupling, is also an important area of investigation, as minimizing these unwanted pathways is key to achieving high purity of the desired product.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. For a target molecule like Benzene, 1-chloro-4-(1-propynyl)-, ML algorithms can be trained on vast datasets of chemical reactions to predict the most efficient synthetic routes. These models can consider a multitude of variables, including catalyst type, solvent, temperature, and reaction time, to suggest optimal conditions.

Furthermore, AI can be used in the de novo design of novel catalysts with enhanced activity and selectivity. By learning the relationships between catalyst structure and performance, AI models can propose new ligand and metal combinations that may outperform existing systems. This data-driven approach has the potential to significantly accelerate the discovery and optimization of synthetic methodologies.

Table 2: Applications of AI/ML in the Synthesis of Benzene, 1-chloro-4-(1-propynyl)-

| Application Area | AI/ML Technique | Potential Impact |

| Retrosynthesis Prediction | Neural Networks, Graph-based models | Rapid identification of viable synthetic pathways |

| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Efficient determination of optimal reaction conditions (temperature, concentration, etc.) |

| Catalyst Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design of novel, highly efficient catalysts with desired properties |

| Mechanism Elucidation | Density Functional Theory (DFT) coupled with ML | Prediction of reaction intermediates and transition states to clarify reaction pathways |

Development of Advanced Analytical Techniques for Trace Analysis and In Situ Monitoring

The ability to detect and quantify Benzene, 1-chloro-4-(1-propynyl)- at very low concentrations is essential for various applications, including process monitoring and environmental analysis. Future research will focus on the development of more sensitive and selective analytical methods.

Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard methods, but there is a continuous drive to improve their detection limits and reduce analysis times. The development of novel sensor technologies, potentially based on electrochemical or optical principles, could offer rapid and on-site detection capabilities.

In situ monitoring techniques, such as Raman and infrared spectroscopy, are becoming increasingly important for real-time analysis of chemical reactions. By providing continuous data on the concentration of reactants, intermediates, and products, these methods allow for precise control over the reaction process, leading to improved yields and purity.

Q & A

Q. What are the recommended synthetic routes for Benzene, 1-chloro-4-(1-propynyl)-, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of chloro-alkynyl benzene derivatives typically involves cross-coupling reactions (e.g., Sonogashira coupling) between aryl halides and terminal alkynes. For 1-chloro-4-(1-propynyl)benzene, a palladium-catalyzed coupling of 1-chloro-4-iodobenzene with propyne under inert conditions is a plausible route. Optimizing efficiency requires:

- Catalyst Selection : Use Pd(PPh₃)₂Cl₂/CuI co-catalysts to enhance alkyne activation .

- Solvent and Base : Employ polar aprotic solvents (e.g., THF) with triethylamine to stabilize intermediates.

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.

Purity can be improved via column chromatography using hexane/ethyl acetate gradients.

Q. How should researchers characterize the structural and electronic properties of Benzene, 1-chloro-4-(1-propynyl)- using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : The propynyl proton appears as a singlet near δ 2.1–2.3 ppm, while aromatic protons split into distinct patterns due to substituent effects (e.g., para-chloro deshielding) .

- ¹³C NMR : The sp-hybridized carbons of the propynyl group resonate at δ 70–85 ppm (C≡C) and δ 95–110 ppm (terminal carbon) .

- IR Spectroscopy : Confirm alkyne presence via C≡C stretch (~2100–2260 cm⁻¹) and C-Cl stretch (~550–700 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M]⁺ at m/z 154.03 (C₉H₅Cl⁺) .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of Benzene, 1-chloro-4-(1-propynyl)-?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate electronic descriptions:

- Basis Sets : Use correlation-consistent sets (e.g., cc-pVTZ) to capture polarization and diffuse effects .

- Geometry Optimization : Calculate bond lengths (C-Cl: ~1.73 Å; C≡C: ~1.20 Å) and assess hyperconjugation between Cl and the alkyne .

- Reactivity Predictions : Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites; the alkyne moiety is electron-rich, favoring electrophilic attacks .

Q. How can contradictions in experimental vs. computational data regarding reaction pathways be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or transition-state approximations. Strategies include:

- Solvent Modeling : Incorporate implicit solvation models (e.g., SMD) into DFT calculations to align with experimental kinetics .

- Kinetic Isotope Effects (KIEs) : Compare experimental KIEs with computed values to validate proposed mechanisms (e.g., radical vs. polar pathways) .

- Multireference Methods : For systems with near-degenerate states (e.g., diradical intermediates), use CASSCF to improve accuracy .

Q. What methodologies assess the environmental persistence and ecotoxicological effects of chlorinated benzene derivatives like Benzene, 1-chloro-4-(1-propynyl)-?

- Methodological Answer :

- Environmental Fate :

- Soil Mobility : Estimate Koc via molecular connectivity indices (predicted log Koc ~3.2) to assess adsorption potential .

- Atmospheric Degradation : Calculate hydroxyl radical reaction half-life (~10–50 days) using QSAR models .

- Ecotoxicology :

- Bioaccumulation : Use quantitative structure-activity relationships (QSARs) to predict bioconcentration factors (BCFs). The alkyne group may reduce lipid affinity compared to non-polar analogs .

- Aquatic Toxicity : Conduct Daphnia magna assays to determine LC₅₀ values, accounting for metabolite formation (e.g., chlorinated epoxides) .

Q. What strategies are effective in analyzing regioisomeric outcomes in electrophilic substitution reactions of Benzene, 1-chloro-4-(1-propynyl)-?

- Methodological Answer :

- Directing Effects : The chloro group is meta-directing, while the electron-withdrawing propynyl group directs electrophiles para to itself. Competitive effects can be quantified via Hammett σ<sup>+</sup> values .

- Isomer Tracking : Use HPLC-MS to separate and quantify regioisomers. For nitration, monitor NO₂⁺ attack at positions ortho to Cl or para to the alkyne.

- Computational Validation : Compare DFT-calculated activation energies for competing pathways. For example, nitration at the para-alkyne position may be favored by 2–3 kcal/mol due to resonance stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.